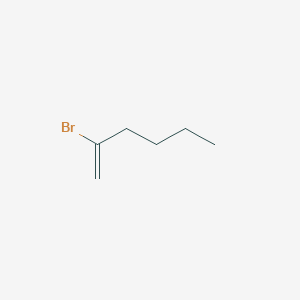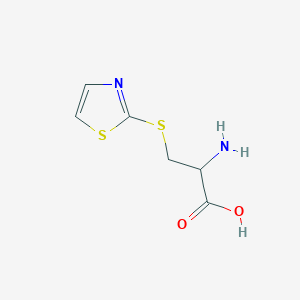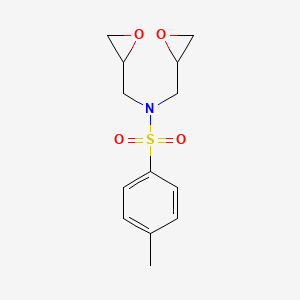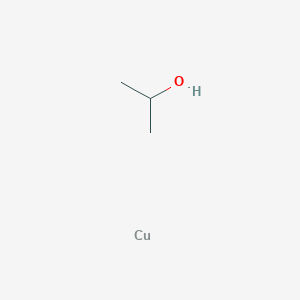![molecular formula C11H19NOS B12088028 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol is an organic compound with the molecular formula C11H19NOS. This compound features a thiophene ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The thiophene derivative undergoes alkylation with an appropriate alkyl halide to introduce the thiophen-3-ylmethyl group.
Amination: The alkylated thiophene is then reacted with an amine to form the thiophen-3-ylmethylamino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the pentan-1-ol position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol
- 4-Methyl-2-[(thiophen-4-ylmethyl)amino]pentan-1-ol
- 4-Methyl-2-[(furan-3-ylmethyl)amino]pentan-1-ol
Uniqueness
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol is unique due to the specific positioning of the thiophene ring and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19NOS |
|---|---|
Molekulargewicht |
213.34 g/mol |
IUPAC-Name |
4-methyl-2-(thiophen-3-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-9(2)5-11(7-13)12-6-10-3-4-14-8-10/h3-4,8-9,11-13H,5-7H2,1-2H3 |
InChI-Schlüssel |
LMSFTWSABRDJMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CO)NCC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)


![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)
![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)



![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
